Methyl 6-bromo-3-methoxy-2-methylbenzoate
Overview
Description
Methyl 6-bromo-3-methoxy-2-methylbenzoate: is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, which is further esterified with methanol.
Synthetic Routes and Reaction Conditions:
Bromination and Methylation: The compound can be synthesized by starting with 3-methoxy-2-methylbenzoic acid. The bromination step involves treating the starting material with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 6-position.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in the formation of a hydroxyl group.
Substitution: Substitution reactions can occur at the bromine position, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under suitable conditions.
Major Products Formed:
Oxidation: 6-bromo-3-methoxy-2-methylbenzoic acid.
Reduction: 6-bromo-3-methoxy-2-methylphenol.
Substitution: Various substituted phenols or amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 6-bromo-3-methoxy-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound can be used in biological studies to understand the effects of brominated compounds on biological systems. Medicine: It serves as a precursor in the synthesis of drugs that may have potential therapeutic applications. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 6-bromo-3-methoxy-2-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a building block that undergoes further reactions to form active pharmaceutical ingredients (APIs). The molecular targets and pathways involved would vary based on the final drug product.
Comparison with Similar Compounds
Methyl 3-methoxy-2-methylbenzoate: Lacks the bromine atom.
Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Contains a benzofuran ring instead of a benzene ring.
Methyl 3-amino-5-bromo-2-methylbenzoate: Contains an amino group instead of a methoxy group.
Uniqueness: Methyl 6-bromo-3-methoxy-2-methylbenzoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 6-bromo-3-methoxy-2-methylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom and a methoxy group, which are crucial for its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances the compound's electrophilic character, facilitating nucleophilic attack by biological molecules. This interaction can lead to modulation of biochemical pathways, influencing processes such as inflammation and microbial resistance.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
- Receptor Interaction : It may bind to receptors, altering signaling pathways that regulate physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Pathogen Type | Activity Observed |
---|---|
Gram-positive | Effective |
Gram-negative | Effective |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown promise in reducing inflammation. In vitro assays indicated that it could downregulate pro-inflammatory cytokines, which are pivotal in inflammatory responses.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, indicating significant antimicrobial activity.
-
Inflammation Model :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a reduction of inflammatory markers by approximately 50% compared to the control group.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds in its class, which can provide insights into its unique properties.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 3-bromo-6-hydroxy-2-methylbenzoate | Different positioning of functional groups | Antimicrobial |
Methyl 2-bromo-3-hydroxy-6-methylbenzoate | Variation in substituents | Anticancer properties |
This table highlights how variations in the chemical structure influence the biological activity of related compounds.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for potential applications in drug development. Its ability to act as an antimicrobial and anti-inflammatory agent positions it as a candidate for further pharmacological studies.
Properties
IUPAC Name |
methyl 6-bromo-3-methoxy-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-8(13-2)5-4-7(11)9(6)10(12)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXBCXWWUOZFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710650 | |
Record name | Methyl 6-bromo-3-methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55289-16-2 | |
Record name | Methyl 6-bromo-3-methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-bromo-3-methoxy-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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